molecular formula C16H17ClN2O3S2 B2698448 Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338423-63-5

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Cat. No. B2698448
M. Wt: 384.89
InChI Key: KWSKTILLAJVKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic sulfur compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a chlorophenyl group. The presence of the sulfanyl group suggests that this compound might have some interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the pyrimidine ring and the sulfanyl groups. The electronic structure would be delocalized over the pyrimidine ring, and the sulfur atoms would contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. It’s probably quite polar due to the presence of the sulfanyl groups and the pyrimidine ring .

Scientific Research Applications

Catalysis and Synthesis

A highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene was developed, utilizing a new zero-valent palladium complex. This complex is crucial for the efficient synthesis of methyl propanoate, an important compound in various chemical processes (Clegg et al., 1999).

Organic Chemistry and Reactions

In the field of organic chemistry, the reactions of singlet oxygen with diethyl sulfide in benzene alcohol mixtures were examined, revealing insights into the rate constants of product formation and the role of alcohols in these reactions (Clennan & Greer, 1996).

Medicinal Chemistry and Cytotoxic Activity

New 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were studied for their molecular structures and cytotoxicity against various cell lines. These studies contribute to the understanding of structure-activity relationships in medicinal chemistry (Stolarczyk et al., 2018).

Pharmaceutical Research and Tuberculosis Treatment

A study on the synthesis of pyridine derivatives highlighted their potential in anti-tubercular therapy. One compound, in particular, showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as a new therapeutic agent (Manikannan et al., 2010).

Material Science and Conductivity Enhancement

Research in material science showed the enhancement of conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films through treatment with methanol, demonstrating significant improvements for applications in polymer solar cells (Alemu et al., 2012).

Nucleoside Chemistry and Synthesis

In nucleoside chemistry, mixed 2-(trimethylsilyl)ethyl sulfides were synthesized and used in the von Braun cyanogen bromide reaction, aiding in the preparation of nucleosidic thiocyanates. This work is vital for developing mechanism-based inhibitors and bioactive molecules in pharmaceutical research (Chambert et al., 2002).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting reactivity, it might be studied as a synthetic intermediate. If it has biological activity, it might be studied as a potential drug .

properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKTILLAJVKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

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